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molecular formula C9H11NO4 B014692 2-Amino-4,5-dimethoxybenzoic acid CAS No. 5653-40-7

2-Amino-4,5-dimethoxybenzoic acid

Cat. No. B014692
M. Wt: 197.19 g/mol
InChI Key: HJVAVGOPTDJYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456288B2

Procedure details

A mixture of 2-amino-4,5-dimethoxybenzoic acid (29.6 g, 0.15 mol) and formamide (0.6 mol, 24 mL) was stirred vigorously under nitrogen atmosphere. The mixture was heated to 145° C. for 4 hours. After completion the reaction mixture was cooled and water (120 mL) was added. The solid was filtered, washed with cold water (2×20 mL) followed by hexane (2×20 mL) to give 12.5 g of the desired product in 40% yield. Mp. 295-296° C. (lit 296-297° C).
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13][CH3:14])=[CH:7][C:3]=1[C:4](O)=[O:5].[CH:15]([NH2:17])=O>O>[CH3:14][O:13][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][C:9]=1[O:11][CH3:12])[N:1]=[CH:15][NH:17][C:4]2=[O:5]

Inputs

Step One
Name
Quantity
29.6 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C(=C1)OC)OC
Name
Quantity
24 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
was stirred vigorously under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After completion the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with cold water (2×20 mL)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(NC=NC2=CC1OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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